1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate, which is then reacted with a fluorophenyl derivative under controlled conditions to form the desired triazole compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts like palladium or copper complexes, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
- 4-difluoromethyl quinazolin (thi)ones
- Fluorinated 1,2,3-triazoles
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of difluoromethoxy and fluorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13F3N4O2 |
---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-21-15(16(25)22-14-5-3-2-4-13(14)18)23-24(10)11-6-8-12(9-7-11)26-17(19)20/h2-9,17H,1H3,(H,22,25) |
InChI Key |
XGLWHQRTOWSEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.